molecular formula C6H14ClNO B11720718 (2-Aminocyclopentyl)methanol hydrochloride

(2-Aminocyclopentyl)methanol hydrochloride

Cat. No.: B11720718
M. Wt: 151.63 g/mol
InChI Key: DJZSFZUZNGAAID-UHFFFAOYSA-N
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Description

(2-Aminocyclopentyl)methanol hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is a white solid that is often used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes a cyclopentane ring with an amino group and a hydroxyl group attached to it, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminocyclopentyl)methanol hydrochloride typically involves the reduction of a corresponding ketone or aldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of Grignard reagents, where a cyclopentyl magnesium halide reacts with an appropriate amine to form the desired product. This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-Aminocyclopentyl)methanol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various cyclopentyl derivatives, such as cyclopentyl ketones, cyclopentyl alcohols, and substituted cyclopentyl amines .

Scientific Research Applications

(2-Aminocyclopentyl)methanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Aminocyclopentyl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2-Aminocyclopentyl)methanol hydrochloride hydrate
  • cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride
  • trans-(2-Amino-cyclopentyl)-methanol hydrochloride

Uniqueness

This compound is unique due to its specific combination of an amino group and a hydroxyl group on a cyclopentane ring. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

(2-aminocyclopentyl)methanol;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c7-6-3-1-2-5(6)4-8;/h5-6,8H,1-4,7H2;1H

InChI Key

DJZSFZUZNGAAID-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)N)CO.Cl

Origin of Product

United States

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